molecular formula C30H26ClNO3 B413477 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B413477
M. Wt: 484g/mol
InChI Key: QIJTXZNZTJQAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a chloro-methoxyphenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the chloro group would result in a dechlorinated product.

Scientific Research Applications

5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: The compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways. The chloro-methoxyphenyl group and furan ring may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-4-methoxyphenyl)furfural: This compound shares the chloro-methoxyphenyl group and furan ring but lacks the tetrahydrobenzo[a]phenanthridinone core.

    2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound shares the tetrahydrobenzo[a]phenanthridinone core but lacks the chloro-methoxyphenyl group and furan ring.

Uniqueness

5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H26ClNO3

Molecular Weight

484g/mol

IUPAC Name

5-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C30H26ClNO3/c1-30(2)15-20-27-19-7-5-4-6-17(19)8-10-22(27)32-29(28(20)23(33)16-30)26-13-12-24(35-26)18-9-11-25(34-3)21(31)14-18/h4-14,29,32H,15-16H2,1-3H3

InChI Key

QIJTXZNZTJQAAX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)OC)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)OC)Cl)C(=O)C1)C

Origin of Product

United States

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